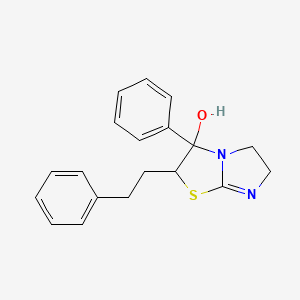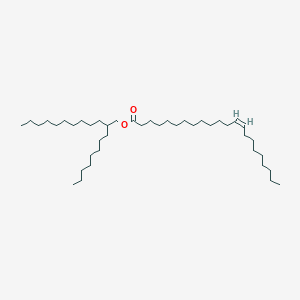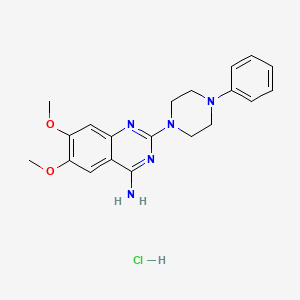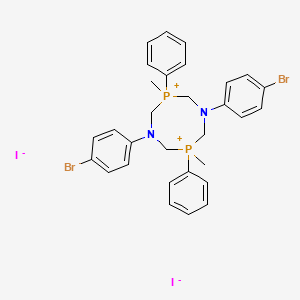
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide is a complex organophosphorus compound. It features a unique structure with two phosphorus atoms and a diazadiphosphocinium core, making it an interesting subject for chemical research. The presence of bromophenyl and diphenyl groups, along with diiodide ions, adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the diazadiphosphocinium core: This step involves the reaction of appropriate amines with phosphorus trichloride under controlled conditions.
Introduction of bromophenyl groups: This can be achieved through a substitution reaction where bromophenyl groups are introduced using bromobenzene derivatives.
Addition of diphenyl groups: This step often involves Friedel-Crafts alkylation reactions.
Final iodination: The compound is treated with iodine or an iodide source to introduce the diiodide ions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could lead to phosphines.
Scientific Research Applications
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its phosphorus and nitrogen atoms. It can form complexes with metal ions, participate in redox reactions, and act as a ligand in coordination chemistry. The specific pathways depend on the context of its use, such as catalysis or biological interactions.
Comparison with Similar Compounds
Similar Compounds
1,5,3,7-Diazadiphosphocinium derivatives: Compounds with similar diazadiphosphocinium cores but different substituents.
Phosphonium salts: Compounds with phosphorus atoms bonded to organic groups and halides.
Diphenylphosphine derivatives: Compounds with diphenylphosphine groups.
Uniqueness
This detailed overview provides a comprehensive understanding of 1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
CAS No. |
85684-43-1 |
|---|---|
Molecular Formula |
C30H32Br2I2N2P2 |
Molecular Weight |
896.2 g/mol |
IUPAC Name |
1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-1,5,3,7-diazadiphosphocane-3,7-diium;diiodide |
InChI |
InChI=1S/C30H32Br2N2P2.2HI/c1-35(29-9-5-3-6-10-29)21-33(27-17-13-25(31)14-18-27)23-36(2,30-11-7-4-8-12-30)24-34(22-35)28-19-15-26(32)16-20-28;;/h3-20H,21-24H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
MJWHJBCNSWUDCI-UHFFFAOYSA-L |
Canonical SMILES |
C[P+]1(CN(C[P+](CN(C1)C2=CC=C(C=C2)Br)(C)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


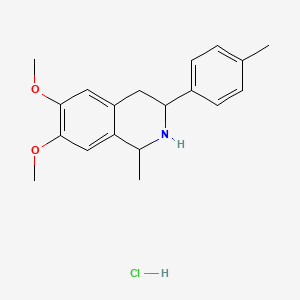
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
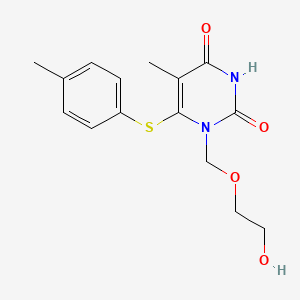

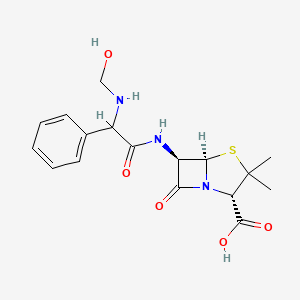

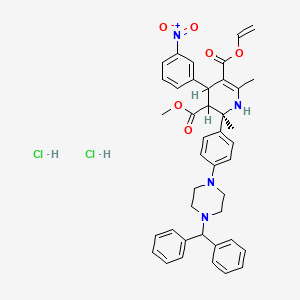
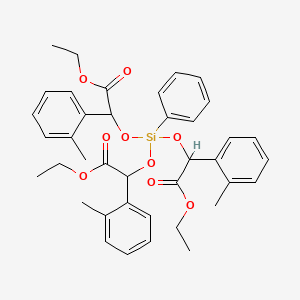
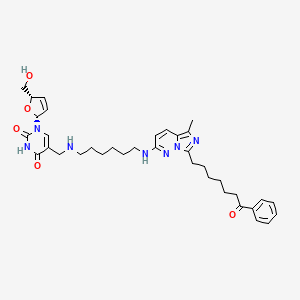
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(ethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B12780012.png)

